2,5-Dimethoxy-4-Ethylthio-beta-Nitrostyrene
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Overview
Description
2,5-Dimethoxy-4-Ethylthio-beta-Nitrostyrene is an organic compound with the molecular formula C12H15NO4S. It is a derivative of beta-nitrostyrene and is characterized by the presence of methoxy and ethylthio groups attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethoxy-4-Ethylthio-beta-Nitrostyrene typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dimethoxybenzaldehyde, nitromethane, and ammonium acetate.
Reaction Conditions: The reaction is carried out in an organic solvent at a temperature of 70-80°C for 4-10 hours.
Procedure: The materials are added to a reaction kettle in the following mass ratio2,5-dimethoxybenzaldehyde to nitromethane to the organic solvent to ammonium acetate is 1:0.7-0.9:4-5:0.25-0.3. After the reaction, an aqueous solution is added to the reaction mixture, and the mixture is washed to separate the aqueous and organic layers.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions and procedures are optimized for efficiency and yield.
Chemical Reactions Analysis
2,5-Dimethoxy-4-Ethylthio-beta-Nitrostyrene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The methoxy and ethylthio groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminium hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products
Oxidation: Nitro compounds.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,5-Dimethoxy-4-Ethylthio-beta-Nitrostyrene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: The compound is used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-Dimethoxy-4-Ethylthio-beta-Nitrostyrene involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can interact with enzymes, receptors, and other biomolecules. For example, its nitro group can undergo reduction to form amines, which can then interact with biological targets .
Comparison with Similar Compounds
2,5-Dimethoxy-4-Ethylthio-beta-Nitrostyrene can be compared with other similar compounds, such as:
2,5-Dimethoxy-4-Methylthio-beta-Nitrostyrene: Similar structure but with a methylthio group instead of an ethylthio group.
2,5-Dimethoxy-4-Propylthio-beta-Nitrostyrene: Contains a propylthio group instead of an ethylthio group.
2,5-Dimethoxy-4-Methyl-beta-Nitrostyrene: Contains a methyl group instead of an ethylthio group.
These compounds share similar chemical properties but differ in their specific functional groups, which can influence their reactivity and applications.
Properties
IUPAC Name |
1-ethylsulfanyl-2,5-dimethoxy-4-(2-nitroethenyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4S/c1-4-18-12-8-10(16-2)9(5-6-13(14)15)7-11(12)17-3/h5-8H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKNRQPAJRMNCMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(C=C(C(=C1)OC)C=C[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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